molecular formula C7H17Cl2N3O B13516561 4-(Aminomethyl)piperidine-1-carboxamide dihydrochloride

4-(Aminomethyl)piperidine-1-carboxamide dihydrochloride

Cat. No.: B13516561
M. Wt: 230.13 g/mol
InChI Key: OMEBDCBRDQHRNR-UHFFFAOYSA-N
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Description

4-(Aminomethyl)piperidine-1-carboxamide dihydrochloride is a chemical compound with the molecular formula C7H16ClN3O. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically available in a powdered form and is known for its high purity levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)piperidine-1-carboxamide dihydrochloride involves several steps. One common method includes the reaction of piperidine with formaldehyde and hydrogen cyanide to form 4-(aminomethyl)piperidine. This intermediate is then reacted with phosgene to produce 4-(aminomethyl)piperidine-1-carboxamide. Finally, the carboxamide is treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)piperidine-1-carboxamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Aminomethyl)piperidine-1-carboxamide dihydrochloride is widely used in scientific research, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)piperidine-1-carboxamide dihydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)piperidine-1-carboxamide dihydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its high purity and stability make it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H17Cl2N3O

Molecular Weight

230.13 g/mol

IUPAC Name

4-(aminomethyl)piperidine-1-carboxamide;dihydrochloride

InChI

InChI=1S/C7H15N3O.2ClH/c8-5-6-1-3-10(4-2-6)7(9)11;;/h6H,1-5,8H2,(H2,9,11);2*1H

InChI Key

OMEBDCBRDQHRNR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)C(=O)N.Cl.Cl

Origin of Product

United States

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